Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate
CAS No.: 1341037-94-2
Cat. No.: VC6379286
Molecular Formula: C14H18N2O2
Molecular Weight: 246.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341037-94-2 |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.31 |
| IUPAC Name | benzyl N-[(6S)-3-azabicyclo[4.1.0]heptan-1-yl]carbamate |
| Standard InChI | InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-8-12(14)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)/t12-,14?/m0/s1 |
| Standard InChI Key | ZXHQWOAQDFXOKW-NBFOIZRFSA-N |
| SMILES | C1CNCC2(C1C2)NC(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Stereochemical Analysis
Bicyclic Framework and Functional Groups
The core structure of benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate consists of a 3-azabicyclo[4.1.0]heptane system, which combines a six-membered cyclohexane ring fused to a cyclopropane ring. The nitrogen atom at the 3-position introduces basicity, while the carbamate group (–O(CO)NH–) at the 1-position enhances hydrogen-bonding potential and metabolic stability . The (6S) stereodescriptor specifies the absolute configuration at the 6th carbon, which influences the compound’s three-dimensional conformation and interaction with biological targets .
Molecular Geometry and Stability
The strained cyclopropane ring imposes unique geometric constraints, favoring chair-like conformations in the cyclohexane moiety. Computational studies of analogous azabicyclo compounds suggest that the nitrogen’s lone pair participates in partial conjugation with adjacent sigma bonds, reducing ring strain . X-ray crystallography data for related structures (e.g., 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one) reveal puckered bicyclic systems with bond angles consistent with sp³ hybridization at the bridgehead carbons .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 269.30 g/mol | |
| CAS Number | 2227206-53-1 (hydrochloride) |
Synthetic Methodologies
Key Routes to the Bicyclic Core
The synthesis of benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate typically involves multi-step sequences starting from readily available amines or cyclic ketones. A representative approach, adapted from similar azabicyclo systems, includes:
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Cyclopropanation via Simmons-Smith Reaction:
Reaction of a cyclohexene derivative with diiodomethane and a zinc-copper couple forms the cyclopropane ring. For example, 3-azabicyclo[4.1.0]heptane precursors are generated through this method, followed by stereoselective functionalization . -
Carbamate Formation:
The bicyclic amine intermediate is treated with benzyl chloroformate () in the presence of a base such as triethylamine. This step introduces the carbamate group at the 1-position, with reaction conditions (e.g., −10°C to room temperature) critical for minimizing side reactions .
Optimization Challenges
– Stereochemical Control: Achieving the (6S) configuration requires chiral auxiliaries or asymmetric catalysis. A published route to 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one employs a Sharpless epoxidation to set stereochemistry, followed by ring-opening and reductive amination .
– Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the hydrochloride salt with ≥97% purity, as reported by suppliers .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The hydrochloride salt form enhances water solubility, making it suitable for biological assays. In organic solvents (e.g., DMSO, chloroform), the free base exhibits moderate solubility. Stability studies indicate decomposition under strong acidic (pH < 2) or alkaline (pH > 10) conditions, necessitating storage at −20°C in inert atmospheres.
Spectroscopic Characterization
– IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O stretch) confirm the carbamate group .
– NMR Spectroscopy:
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: Distinct signals for the cyclopropane protons (δ 0.8–1.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and N–H protons (δ 5.5–6.0 ppm).
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: Peaks at δ 155–160 ppm (carbamate carbonyl) and δ 45–50 ppm (bridgehead carbons) .
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate serves as a key intermediate in synthesizing conformationally restricted piperidine analogs. These derivatives are explored as:
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